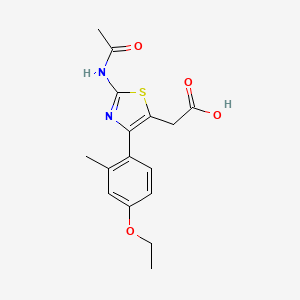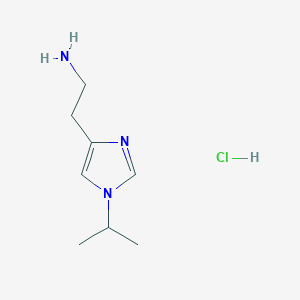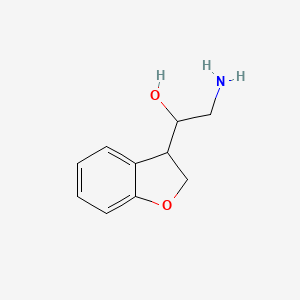
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in this compound makes it a potential candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with amino alcohols under acidic or basic conditions . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits potential as an anti-tumor and antibacterial agent.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in tumor growth and bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)propanol
- 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)butanol
- 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)pentanol
Uniqueness
2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-amino-1-(2,3-dihydro-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2 |
InChI-Schlüssel |
CSQRMTNUWYLAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2O1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


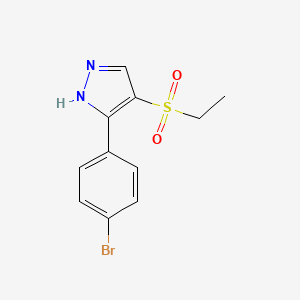
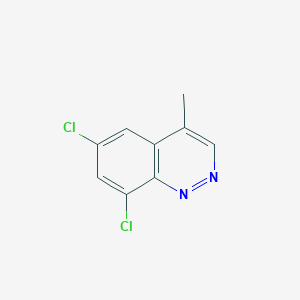

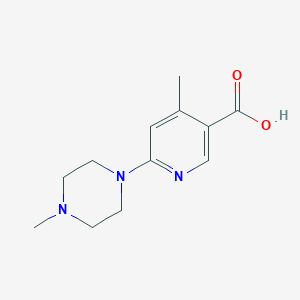
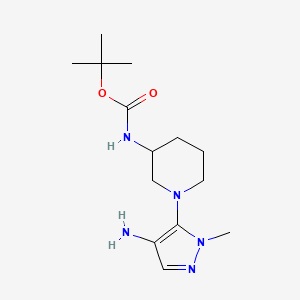
![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methoxyaniline](/img/structure/B11792434.png)


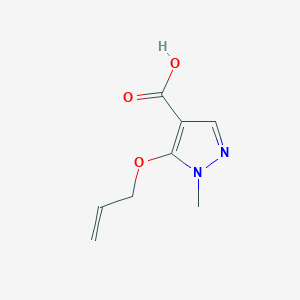

![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)
![6-(4-Methoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11792481.png)
